molecular formula C19H18N2O2 B1662886 LY 303511 CAS No. 154447-38-8

LY 303511

货号: B1662886
CAS 编号: 154447-38-8
分子量: 306.4 g/mol
InChI 键: NGAGMBNBKCDCDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY 303511 是一种与 LY 294002 结构类似的合成有机化合物。与 LY 294002 不同,this compound 不抑制磷脂酰肌醇 3-激酶 (PI3K)。它主要用于科学研究,作为 PI3K 抑制研究的阴性对照。 This compound 已被证明可以增强某些癌细胞对凋亡诱导剂的敏感性,使其成为癌症研究中宝贵的工具 .

科学研究应用

LY 303511 具有广泛的科学研究应用,包括:

作用机制

LY 303511 主要通过产生活性氧(如过氧化氢)发挥其作用。这会导致丝裂原活化蛋白激酶 (MAPKs) 的活化,进而上调癌细胞表面死亡受体 (DR4 和 DR5) 的表达。这些受体表达的增加增强了癌细胞对 TRAIL 等凋亡诱导剂的敏感性。 This compound 不抑制 PI3K,使其成为涉及 PI3K 抑制剂研究中很有用的阴性对照 .

准备方法

LY 303511 是通过一系列从 2-氯-4H-1-苯并吡喃-4-酮开始的化学反应合成的。合成路线涉及以下步骤:

    亲核取代: 2-氯-4H-1-苯并吡喃-4-酮中的氯原子被哌嗪基取代。

    芳香取代: 苯基被引入苯并吡喃环的 8 位。

反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应。

化学反应分析

LY 303511 会发生各种化学反应,包括:

    氧化: this compound 可以被氧化形成活性氧 (ROS),例如过氧化氢 (H₂O₂)。

    还原: 它可以在特定条件下被还原,尽管这不太常见。

    取代: this compound 可以参与取代反应,特别是亲核芳香取代。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

相似化合物的比较

LY 303511 在结构上与 LY 294002 类似,主要区别在于吗啉环中的氧原子被氮原子取代。与 LY 294002 不同,this compound 不抑制 PI3K,使其成为 PI3K 抑制研究中宝贵的阴性对照。其他类似化合物包括:

    LY 294002: 一种在各种研究中使用的强效 PI3K 抑制剂。

    渥曼青霉素: 另一种具有不同化学结构的 PI3K 抑制剂。

    PI-103: 一种 PI3K 和雷帕霉素哺乳动物靶标 (mTOR) 的双重抑制剂。

This compound 不抑制 PI3K,同时仍然通过活性氧的产生影响细胞过程的独特特性使其成为研究中宝贵的工具 .

属性

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAGMBNBKCDCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165632
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-38-8
Record name LY 303511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 303511
Reactant of Route 2
LY 303511
Reactant of Route 3
LY 303511
Reactant of Route 4
LY 303511
Reactant of Route 5
Reactant of Route 5
LY 303511
Reactant of Route 6
LY 303511
Customer
Q & A

Q1: What is the initial understanding of LY303511's function?

A1: LY303511 was initially developed as a negative control for LY294002, lacking the pan-PI3K inhibitory activity of its counterpart [, ].

Q2: How does LY303511 impact cell proliferation, and what molecular targets are involved?

A2: LY303511 inhibits cell proliferation through both mammalian target of rapamycin (mTOR)-dependent and -independent mechanisms []. It inhibits mTORC1 downstream signaling, similar to rapamycin, by blocking the phosphorylation of p70 S6 kinase (S6K) []. Additionally, LY303511 inhibits casein kinase 2 (CK2) activity, which regulates G1 and G2/M cell cycle progression, independent of mTOR [].

Q3: Does LY303511 affect apoptosis, and if so, how?

A3: LY303511 has been shown to induce apoptosis in several cancer cell lines, including oral cancer cells [] and prostate cancer cells []. This apoptotic effect is mediated by increased intracellular hydrogen peroxide (H2O2) production [, ], leading to the activation of caspases -2 and -3 [].

Q4: Does LY303511 influence the expression of death receptors?

A4: Yes, LY303511 has been shown to upregulate the expression of TRAIL receptors DR4 and DR5 in neuroblastoma cells []. This upregulation is mediated by LY303511-induced H2O2 production, leading to the activation of mitogen-activated protein kinases (MAPKs) JNK and ERK, which in turn promote DR4 and DR5 surface expression, respectively [].

Q5: Does LY303511 interact with serotonin receptors?

A5: Research suggests that LY303511 might directly interact with specific serotonin receptors. It has been shown to suppress cAMP signals initiated by the 5-HT4 receptor and induce Ca2+ transients in cells expressing the 5-HT2C receptor [].

Q6: How does LY303511 affect gap junctional intercellular communication (GJIC)?

A6: LY303511 enhances homotypic GJIC in cancer cells. This effect is independent of PI3K/Akt inhibition but is associated with increased protein kinase A (PKA) activity [].

Q7: Does LY303511 interact with BET bromodomains?

A7: Yes, quantitative chemoproteomic profiling revealed that LY303511, like LY294002, inhibits BET bromodomain proteins BRD2, BRD3, and BRD4 []. This inhibition occurs through competitive binding to the acetyl-lysine binding site of the first bromodomain of these proteins [].

Q8: How does LY303511 affect fowl sperm motility?

A8: LY303511, unlike LY294002, does not inhibit calcium-regulated maintenance of flagellar movement in fowl spermatozoa at 40°C, suggesting a potential role for PI3K in this process [].

Q9: What is the role of LY303511 in regulating the expression of proteins encoded by adenoviruses?

A9: LY303511 upregulates the expression of proteins encoded by recombinant replication-defective adenoviruses. This effect is observed with various adenoviruses, including those carrying therapeutically relevant genes like herpes simplex virus thymidine kinase []. The mechanism behind this upregulation involves both mTOR-dependent and -independent pathways [].

Q10: What is the role of LY303511 in regulating the inwardly rectifying K+ (Kir) current in retinal pigment epithelial (RPE) cells?

A10: LY303511, along with LY294002, has been shown to inhibit Kir currents in bovine RPE cells. This inhibition is thought to be independent of PI3K inhibition and suggests a direct blocking action on the Kir channels [].

Q11: What is the molecular formula and weight of LY303511?

A11: The molecular formula of LY303511 is C19H19NO2, and its molecular weight is 293.36 g/mol.

Q12: Is there any information on the spectroscopic data or material compatibility of LY303511?

A12: The provided research articles do not contain specific details regarding spectroscopic data, material compatibility, or the stability of LY303511 under various conditions.

Q13: Has computational modeling been used to study LY303511?

A13: Yes, computational modeling, particularly ordinary differential equations, has been employed to understand the synergistic effects of LY303511 and TRAIL in inducing cancer cell death [, ]. These models have highlighted the dynamic regulation of cFLIP, an inhibitor of caspase-8, by LY303511 [].

Q14: What is known about the structure-activity relationship (SAR) of LY303511?

A14: While detailed SAR studies are limited within the provided research, it is established that LY303511 and LY294002, despite structural similarities, exhibit distinct biological activities. LY303511 lacks the pan-PI3K inhibitory activity of LY294002, highlighting the importance of specific structural features for targeting PI3K [, ]. X-ray crystallography studies have revealed that the chromen-4-one scaffold of LY294002 represents a novel pharmacophore for BET bromodomain inhibition [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。